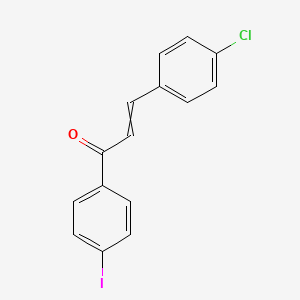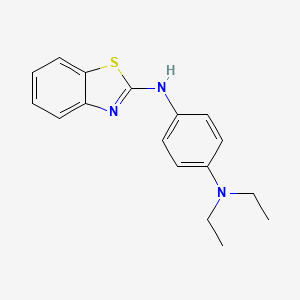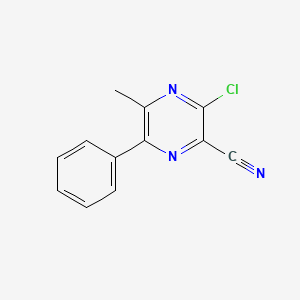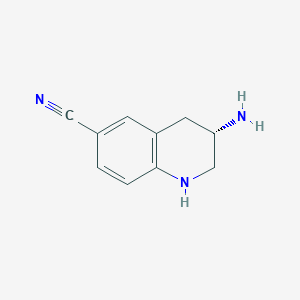![molecular formula C11H12ClN3O B8314321 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole CAS No. 57324-83-1](/img/structure/B8314321.png)
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole
Overview
Description
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole is a compound that features a unique combination of an imidazoline ring and a benzisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzisoxazole derivatives with imidazoline precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazoline ring or the benzisoxazole moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazoline derivatives, while substitution reactions can produce a variety of substituted benzisoxazole compounds .
Scientific Research Applications
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The imidazoline ring can interact with various receptors and enzymes, modulating their activity. The benzisoxazole moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Benzimidazole: Similar to imidazole but with a fused benzene ring, used in various pharmaceutical applications.
Benzisoxazole: A benzene ring fused with an isoxazole ring, known for its use in medicinal chemistry.
Uniqueness: 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole is unique due to its combined structural features of imidazoline and benzisoxazole, which may confer distinct biological and chemical properties not found in its individual components .
Properties
CAS No. |
57324-83-1 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-8(3-1)9(14-15-10)7-11-12-5-6-13-11;/h1-4H,5-7H2,(H,12,13);1H |
InChI Key |
KTFYDVLMHVFXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=NOC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8314306.png)





